1-Adamantanecarbonyl chloride

Catalog No.
S574560
CAS No.
2094-72-6
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantanecarbonyl chloride

CAS Number

2094-72-6

Product Name

1-Adamantanecarbonyl chloride

IUPAC Name

adamantane-1-carbonyl chloride

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

Synonyms

1-adamantanecarbonyl chloride

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

DNA Synthesis

  • Capping reagent: 1-Adamantanecarbonyl chloride reacts with triethylammonium isopropylphosphite to form a mixed anhydride, which functions as an efficient capping reagent in hydrogen-phosphonate DNA synthesis. This process is crucial for creating specific DNA sequences for research purposes such as gene editing and gene function studies. Source: Sigma-Aldrich:

Organic Synthesis

  • Friedel-Crafts acylation

    1-Adamantanecarbonyl chloride serves as a suitable substrate for Friedel-Crafts acylation, a reaction widely used in organic synthesis to introduce an acyl group (R-C=O) into an aromatic ring. This reaction is valuable for synthesizing various organic compounds, including pharmaceuticals and functional materials. Source: Sigma-Aldrich:

  • Modification of oligonucleotides

    Researchers have employed 1-Adamantanecarbonyl chloride in the preparation of amine-modified oligodeoxynucleotides, which are short, single-stranded DNA molecules containing chemically modified bases. These modified oligonucleotides play a crucial role in the fabrication of DNA microarrays, a powerful research tool for studying gene expression and genetic variations. Source: Sigma-Aldrich:

1-Adamantanecarbonyl chloride, with the chemical formula C11_{11}H15_{15}ClO and CAS number 2094-72-6, is an organic compound that belongs to the class of carbonyl chlorides. It is characterized by its adamantane structure, which consists of a diamond-like cage of carbon atoms. The carbonyl group (C=O) is attached to the adamantane framework, making it a significant compound in organic synthesis due to its reactivity and versatility.

This compound typically appears as a white to pale cream crystalline solid with a melting point ranging from 48°C to 54°C. It is soluble in organic solvents such as dichloromethane and chloroform, but it is less soluble in water .

1-AdCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate.

1-AdCl is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1-AdCl before handling it in the laboratory. The SDS provides detailed information on the compound's hazards, safe handling procedures, first-aid measures, and disposal guidelines.
Owing to its reactive carbonyl and chloride functional groups. Notably, it can undergo:

  • Nucleophilic Acyl Substitution: Reacting with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Formation of Mixed Anhydrides: When reacted with triethylammonium isopropylphosphite, it produces mixed anhydrides, which serve as effective capping reagents for further synthetic applications .
  • Condensation Reactions: It can react with hydrazides in the presence of pyridine to yield N-acyl adamantane-1-carbohydrazides, showcasing its utility in synthesizing novel compounds with potential biological activities .

Research indicates that 1-adamantanecarbonyl chloride exhibits antimicrobial and anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown significant activity against various bacterial strains and potential therapeutic effects in inflammation models . The unique adamantane structure may contribute to its biological efficacy by enhancing membrane permeability or interacting with specific biological targets.

The synthesis of 1-adamantanecarbonyl chloride can be achieved through several methods:

  • Direct Chlorination: Chlorination of adamantane followed by subsequent oxidation can yield 1-adamantanecarbonyl chloride.
  • Reactions with Phosphorus Oxychloride: Reacting adamantane derivatives with phosphorus oxychloride can also lead to the formation of this compound.
  • Acylation Reactions: Utilizing acyl chlorides in the presence of catalysts can facilitate the introduction of the carbonyl group onto the adamantane structure.

These methods highlight the compound's accessibility for research and industrial applications .

1-Adamantanecarbonyl chloride has several applications in organic chemistry:

  • Precursor for Synthesis: It serves as a key intermediate for synthesizing various adamantane derivatives, which are useful in medicinal chemistry.
  • Capping Reagent: Its ability to form mixed anhydrides makes it valuable in peptide synthesis and other organic transformations.
  • Pharmaceutical Development: Due to its biological activity, compounds derived from 1-adamantanecarbonyl chloride are being investigated for potential therapeutic applications.

Studies focusing on interaction profiles reveal that 1-adamantanecarbonyl chloride interacts with various nucleophiles and can influence biological pathways through its derivatives. The mechanisms of action are still under investigation, but preliminary results suggest potential interactions with enzymes or receptors involved in inflammation and microbial resistance .

Several compounds share structural similarities with 1-adamantanecarbonyl chloride, including:

Compound NameStructure TypeUnique Features
AdamantaneHydrocarbonBase structure without functional groups
1-AdamantanolAlcoholHydroxyl group replacing the carbonyl chloride
1-Adamantaneacetic acidCarboxylic acidContains a carboxylic acid functional group
1-Adamantanecarboxylic acidCarboxylic acidSimilar reactivity but lacks chlorine functionality

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their functional groups. The presence of the carbonyl chloride functionality in 1-adamantanecarbonyl chloride enhances its reactivity compared to its similar counterparts, making it particularly valuable in synthetic chemistry.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2094-72-6

Wikipedia

1-Adamantanecarbonyl chloride

Dates

Modify: 2023-08-15

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